molecular formula C9H5Br2NS B1280825 5-Bromo-2-(5-bromo-2-thienyl)pyridine CAS No. 136902-53-9

5-Bromo-2-(5-bromo-2-thienyl)pyridine

Cat. No. B1280825
M. Wt: 319.02 g/mol
InChI Key: AZBHJODALOVOSN-UHFFFAOYSA-N
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Description

The compound "5-Bromo-2-(5-bromo-2-thienyl)pyridine" is a brominated pyridine derivative that is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromine atoms makes it a versatile intermediate for further chemical modifications through reactions such as Suzuki cross-coupling, which can lead to a wide array of novel pyridine-based derivatives with potential biological activities and material properties .

Synthesis Analysis

The synthesis of pyridine derivatives, including those related to "5-Bromo-2-(5-bromo-2-thienyl)pyridine," often involves palladium-catalyzed cross-coupling reactions. For instance, Suzuki cross-coupling reactions have been employed to synthesize a series of novel pyridine derivatives from commercially available brominated pyridines . Additionally, regioselective bromination of thieno[2,3-b]pyridine has been reported, which selectively targets the 4-position, yielding high isolated yields and demonstrating the potential of brominated thienopyridines as building blocks in drug discovery .

Molecular Structure Analysis

The molecular structure of brominated pyridine derivatives can be elucidated using techniques such as X-ray crystallography. For example, the molecular structures of bis(pyridine)-based bromonium ions have been determined, providing insight into the mechanism of their reactions with various acceptors . Density functional theory (DFT) studies can also be used to analyze the frontier molecular orbitals, reactivity indices, and molecular electrostatic potential, which describe the possible reaction pathways and the potential of these compounds as candidates for various applications .

Chemical Reactions Analysis

Brominated pyridine derivatives are reactive intermediates that can undergo various chemical reactions. The presence of bromine allows for reactions with acceptor olefins, collidine, and bromide ions, as seen in the case of bis(pyridine)-based bromonium ions . Furthermore, the regioselective bromination of thienopyridines enables subsequent cross-coupling reactions, expanding the utility of these compounds in synthesizing complex molecular architectures .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridine derivatives can be studied using spectroscopic methods such as FT-IR and NMR spectroscopy. DFT calculations can provide information on vibrational frequencies, chemical shift values, and non-linear optical (NLO) properties. For instance, the spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine has been performed, and its optimized geometric structure has been determined using DFT . These studies are essential for understanding the behavior of these compounds under different conditions and for predicting their reactivity and stability.

Scientific Research Applications

Chemical Synthesis and Transformation

5-Bromo-2-(5-bromo-2-thienyl)pyridine has been utilized in various chemical synthesis processes. For instance, Klemm and Zell (1968) explored the synthesis of 5-substituted thieno[2,3-b]pyridines, revealing that chemical transformations on derivatives like 5-acetylthieno[2,3-b]pyridine could produce various substituents, suggesting a potential application in diverse chemical syntheses (Klemm & Zell, 1968).

Spectroscopic and Optical Studies

Vural and Kara (2017) conducted spectroscopic characterization of a similar compound, 5-Bromo-2-(trifluoromethyl)pyridine, using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. This suggests that 5-Bromo-2-(5-bromo-2-thienyl)pyridine could be useful in spectroscopic and optical studies (Vural & Kara, 2017).

Suzuki Cross-Coupling Reactions

Ahmad et al. (2017) described using a similar compound, 5-bromo-2-methylpyridin-3-amine, in Suzuki cross-coupling reactions to synthesize novel pyridine derivatives. This illustrates the potential of 5-Bromo-2-(5-bromo-2-thienyl)pyridine in facilitating such reactions, which are crucial in organic synthesis (Ahmad et al., 2017).

Structural and Molecular Studies

Riedmiller et al. (1999) investigated the molecular structures of related compounds like 2-Trimethylsilyl-pyridines, indicating the potential of 5-Bromo-2-(5-bromo-2-thienyl)pyridine in structural chemistry and molecular studies (Riedmiller et al., 1999).

Safety And Hazards

5-Bromo-2-(5-bromo-2-thienyl)pyridine is harmful if swallowed or inhaled, and it can cause skin and eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound .

properties

IUPAC Name

5-bromo-2-(5-bromothiophen-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2NS/c10-6-1-2-7(12-5-6)8-3-4-9(11)13-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZBHJODALOVOSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)C2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(5-bromo-2-thienyl)pyridine

CAS RN

136902-53-9
Record name 5-Bromo-2-(5-bromo-2-thienyl)pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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